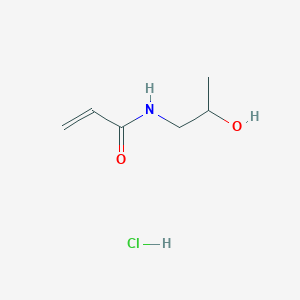![molecular formula C17H29NO4 B14233261 N-[(3R)-2,6-Dioxooxan-3-yl]dodecanamide CAS No. 434898-72-3](/img/structure/B14233261.png)
N-[(3R)-2,6-Dioxooxan-3-yl]dodecanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-[(3R)-2,6-Dioxooxan-3-yl]dodecanamide can be achieved through the reaction of lauroyl chloride with diglycolamine, followed by the addition of one ethylene oxide to coconut monoethanolamide . This method involves the use of specific reagents and controlled reaction conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for efficiency and cost-effectiveness, ensuring that the compound can be produced in sufficient quantities to meet industrial demands.
Analyse Des Réactions Chimiques
Types of Reactions: N-[(3R)-2,6-Dioxooxan-3-yl]dodecanamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties to suit specific applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound’s structure.
Applications De Recherche Scientifique
N-[(3R)-2,6-Dioxooxan-3-yl]dodecanamide has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it is studied for its potential role in cellular processes and signaling pathways. In medicine, it is investigated for its potential therapeutic effects, including its ability to modulate biological targets. In industry, it is used in the formulation of various products, including surfactants and detergents .
Mécanisme D'action
The mechanism of action of N-[(3R)-2,6-Dioxooxan-3-yl]dodecanamide involves its interaction with specific molecular targets and pathways. This compound is known to interact with proteins and enzymes, modulating their activity and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to N-[(3R)-2,6-Dioxooxan-3-yl]dodecanamide include other n-acyl-alpha amino acids and derivatives, such as N-[(3S)-2-oxopyrrolidin-3-yl]dodecanamide . These compounds share structural similarities but may differ in their specific functional groups and properties.
Uniqueness: this compound is unique due to its specific structure and the presence of the dodecanamide group. This structural feature imparts distinct chemical and biological properties, making it suitable for various applications that other similar compounds may not be able to achieve.
Propriétés
Numéro CAS |
434898-72-3 |
|---|---|
Formule moléculaire |
C17H29NO4 |
Poids moléculaire |
311.4 g/mol |
Nom IUPAC |
N-[(3R)-2,6-dioxooxan-3-yl]dodecanamide |
InChI |
InChI=1S/C17H29NO4/c1-2-3-4-5-6-7-8-9-10-11-15(19)18-14-12-13-16(20)22-17(14)21/h14H,2-13H2,1H3,(H,18,19)/t14-/m1/s1 |
Clé InChI |
HTDNEFOQUKDGBS-CQSZACIVSA-N |
SMILES isomérique |
CCCCCCCCCCCC(=O)N[C@@H]1CCC(=O)OC1=O |
SMILES canonique |
CCCCCCCCCCCC(=O)NC1CCC(=O)OC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(Benzyloxy)phenyl]-4-(chloromethyl)-5-methyl-1,3-oxazole](/img/structure/B14233178.png)
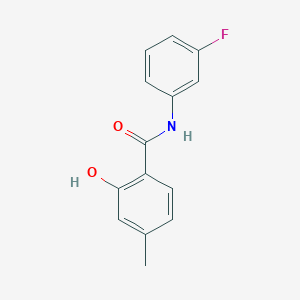
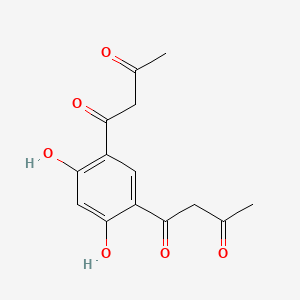


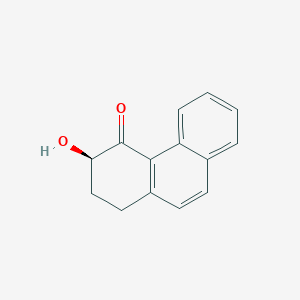
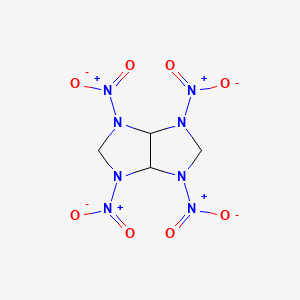
![Spiro[9H-fluorene-9,2'-[2H]indene], 1',3'-dihydro-1'-(1H-inden-2-yl)-](/img/structure/B14233228.png)
![N'-benzhydryl-N-[2-(2-chlorophenyl)ethyl]ethane-1,2-diamine](/img/structure/B14233235.png)
![5-(3-chlorophenyl)-4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-3-hydroxy-1-(3-methoxypropyl)-1H-pyrrol-2(5H)-one](/img/structure/B14233246.png)
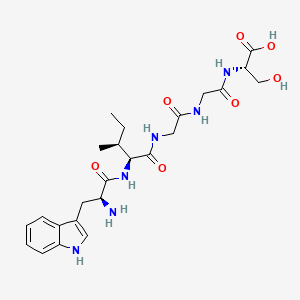
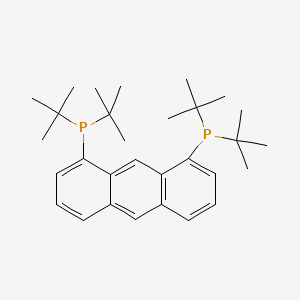
![1-(2-Methylphenyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14233256.png)
